molecular formula C9H14N2O2 B1615459 2,8-Diazaspiro[5.5]undecane-1,7-dione CAS No. 84296-41-3

2,8-Diazaspiro[5.5]undecane-1,7-dione

Cat. No.: B1615459
CAS No.: 84296-41-3
M. Wt: 182.22 g/mol
InChI Key: NBYYWDISYKXXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diazaspiro[5.5]undecane-1,7-dione is a spirocyclic diketone featuring two five-membered rings connected via a shared nitrogen atom. Its molecular formula is C₉H₁₄N₂O₂ (molar mass: 182.22 g/mol) . The compound’s derivatives, such as 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (C₂₃H₂₆N₂O₂; molar mass: 362.47 g/mol), are synthesized via alkylation or benzylation of the parent structure .

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecane-1,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-9(3-1-5-10-7)4-2-6-11-8(9)13/h1-6H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYYWDISYKXXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2=O)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327382
Record name 2,8-Diazaspiro[5.5]undecane-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84296-41-3
Record name 2,8-Diazaspiro[5.5]undecane-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-diazaspiro[5.5]undecane-1,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecane-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diamines with cyclic anhydrides or diketones, leading to the formation of the spiro structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecane-1,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

2,8-Diazaspiro[5.5]undecane-1,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism by which 2,8-Diazaspiro[5.5]undecane-1,7-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Ring Size and Strain : The [5.5] spiro system (two five-membered rings) in the target compound reduces ring strain compared to [4.5] systems (e.g., 6-aryl-6,9-diazaspiro[4.5]decane-8,10-dione), which combine a four- and five-membered ring .

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Melting Point (°C) IR Carbonyl Stretches (cm⁻¹) Notable NMR Signals (δ ppm)
2,8-Diazaspiro[5.5]undecane-1,7-dione Not reported ~1720 (imide) N/A
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 162 1720, 1685 7.02–7.32 (aryl H), 3.76 (COOCH₃)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 73–74 1752 (ester), 1720, 1685 4.32 (O=C-CH₂-N), 4.58 (N-CH₂-COO)
2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Not reported ~1733 (ester) 1.21 (density), 283.7°C (flash point)

Key Observations :

  • Melting Points : Aryl-substituted [5.5] spiro compounds (e.g., 1-phenyl derivative, m.p. 162°C) exhibit higher melting points than [4.5] analogs (e.g., 6-phenyl variant, m.p. 73–74°C), likely due to enhanced crystallinity from aromatic interactions .
  • Spectral Signatures : Alkylation eliminates NH bands in IR spectra (e.g., methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate lacks NH at 3100 cm⁻¹) .

Biological Activity

2,8-Diazaspiro[5.5]undecane-1,7-dione is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure characterized by two nitrogen atoms linked in a bicyclic arrangement. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2. The compound's unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through various mechanisms.

  • Tubulin Inhibition : The compound has been shown to bind to tubulin, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : It induces apoptosis in cancer cells by generating reactive oxygen species (ROS).
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) has been identified as a mechanism for cell cycle regulation disruption.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism
HeLa (Cervical)15Tubulin inhibition
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)12Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies suggest it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Cell Membrane Disruption : The compound interferes with bacterial cell membranes.
  • Inhibition of Protein Synthesis : It may inhibit the synthesis of essential proteins in bacteria.

Table 2: Antimicrobial Activity of this compound

BacteriaMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus825 ± 0.3
Escherichia coli1620 ± 0.5
Pseudomonas aeruginosa3215 ± 0.2

Study on Anticancer Effects

A comprehensive study assessed the anticancer effects of various diazaspiro compounds, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with specific structural modifications enhancing efficacy.

Antibacterial Evaluation

Another investigation focused on the antibacterial properties of diazaspiro derivatives revealed that modifications at the nitrogen positions significantly influenced activity against resistant bacterial strains. The study demonstrated that certain derivatives exhibited enhanced potency compared to established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[5.5]undecane-1,7-dione
Reactant of Route 2
2,8-Diazaspiro[5.5]undecane-1,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.